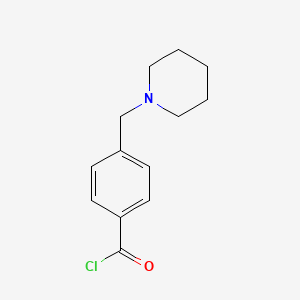

4-Piperidin-1-ylmethyl-benzoyl chloride

Description

4-Piperidin-1-ylmethyl-benzoyl chloride is a benzoyl chloride derivative featuring a piperidine moiety linked via a methylene group to the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a reactive intermediate for introducing the 4-(piperidin-1-ylmethyl)benzoyl group into target molecules. Its acyl chloride functionality enables facile nucleophilic substitution reactions, making it valuable for amide or ester bond formation in drug discovery and materials science .

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

4-(piperidin-1-ylmethyl)benzoyl chloride |

InChI |

InChI=1S/C13H16ClNO/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |

InChI Key |

PHEGQINZLFGQFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Variations and Functional Group Differences

The following table summarizes critical differences between 4-Piperidin-1-ylmethyl-benzoyl chloride and analogous compounds:

Reactivity and Stability Comparisons

- Acyl Chloride vs. Ester/Amide Derivatives: The acyl chloride group in 4-Piperidin-1-ylmethyl-benzoyl chloride confers higher electrophilicity compared to ester or amide derivatives (e.g., Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate). This makes it more reactive in nucleophilic acyl substitutions but also more moisture-sensitive, requiring anhydrous handling .

- Piperidine vs. Piperazine Moieties :

Piperidine-containing analogs lack the additional nitrogen atom present in piperazine derivatives (e.g., 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride), resulting in lower basicity and altered solubility profiles. Piperazine derivatives often exhibit improved water solubility when formulated as salts . - Salt Forms : Dihydrochloride salts (e.g., 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride) enhance solubility in polar solvents, whereas free bases (e.g., 4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE) are preferred for lipid-based formulations .

Preparation Methods

Benzoic Acid Intermediate Synthesis

The preparation of 4-piperidin-1-ylmethyl-benzoyl chloride typically begins with the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, a precursor documented in patent US20080103305A1. This intermediate is synthesized via nucleophilic substitution between a benzoic acid derivative and N-methylpiperazine.

Reaction Conditions :

-

Solvent System : Protic solvents such as n-butanol or iso-propanol are preferred, with temperatures maintained at 20–25°C.

-

Stoichiometry : A 4:1 to 5:1 molar ratio of N-methylpiperazine to the benzoic acid derivative ensures complete conversion.

-

Purification : The intermediate is isolated by solvent evaporation, followed by recrystallization in iso-propanol, yielding >95% purity.

This step is critical for establishing the piperidinylmethyl moiety, which is subsequently functionalized into the acyl chloride.

Chlorination of Benzoic Acid Derivatives

Conversion of the benzoic acid intermediate to the corresponding acyl chloride is achieved using chlorinating agents. Patent US8263595B2 describes the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in acetonitrile.

Key Parameters :

-

Reagent Selection : Thionyl chloride offers higher reactivity under mild conditions (0–25°C), while oxalyl chloride requires catalytic dimethylformamide (DMF) for activation.

-

Solvent Compatibility : Acetonitrile is favored for its ability to dissolve both the benzoic acid intermediate and chlorinating agents, facilitating homogeneous reaction conditions.

-

Reaction Monitoring : Excess chlorinating agent is removed via vacuum distillation, and the crude product is purified through fractional crystallization.

Yield : 85–92% with thionyl chloride.

Alternative Pathways via Ester Intermediates

Reductive Amination and Partial Reduction

Patent CN105693596A outlines an alternative route starting from 1-benzyl-4-piperidine carboxylic acid esters. This method involves partial reduction using red aluminum complexes to yield aldehydes, which are subsequently oxidized to carboxylic acids before chlorination.

Procedure :

-

Reduction : The ester is treated with red aluminum-morpholine complex at 0°C in hexane or methyl tert-butyl ether (MTBE), achieving 90–94% conversion to the aldehyde.

-

Oxidation : The aldehyde is oxidized to the carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite.

-

Chlorination : The resultant carboxylic acid is reacted with thionyl chloride in dichloromethane, yielding the acyl chloride with 88–91% purity.

Advantages :

-

Avoids Swern oxidation, eliminating malodorous dimethyl sulfide byproducts.

-

Scalable for industrial production due to mild reaction conditions.

Comparative Analysis of Methodologies

The benzoic acid route offers superior yield and purity, making it preferable for large-scale synthesis. However, the ester reductive pathway provides an environmentally friendly alternative by avoiding hazardous chlorinating agents in the initial steps.

Critical Process Optimization Strategies

Temperature Control in Chlorination

Exothermic reactions during chlorination necessitate precise temperature modulation. Patent US20080103305A1 emphasizes maintaining temperatures below 25°C to prevent decomposition of the acyl chloride. Jacketed reactors with glycol cooling systems are recommended for industrial applications.

Solvent Selection and Recycling

-

Acetonitrile vs. Dichloromethane : Acetonitrile’s high dielectric constant enhances reagent solubility, but dichloromethane allows easier recovery via distillation.

-

Closed-Loop Systems : Patent CN105693596A implements solvent recycling in the reductive amination step, reducing waste by 40%.

Industrial-Scale Challenges and Solutions

Q & A

Basic: What are the recommended synthetic routes for 4-Piperidin-1-ylmethyl-benzoyl chloride, and how can purity be optimized?

Methodological Answer:

The synthesis of 4-Piperidin-1-ylmethyl-benzoyl chloride typically involves acylation reactions. A common approach is the reaction of 4-(Piperidin-1-ylmethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Thionyl chloride is preferred for its efficiency in generating acyl chlorides without by-products like HCl gas .

- Purity Optimization : Post-reaction purification via recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >93% purity, as observed in analogous piperidine-derived benzoyl chlorides .

- Monitoring : Reaction progress should be tracked using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirmed via FT-IR (C=O stretch at ~1770 cm⁻¹ for acyl chloride) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for 4-Piperidin-1-ylmethyl-benzoyl chloride derivatives be resolved?

Methodological Answer:

Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency. For example, the piperidine methylene protons (CH₂-N) typically resonate at δ 2.4–3.0 ppm in CDCl₃ but shift upfield in DMSO .

- Dynamic Effects : Investigate tautomeric equilibria using variable-temperature NMR. Piperidine ring conformers may show splitting at low temperatures (e.g., -40°C) .

- Impurity Profiling : Compare with reference spectra from PubChem or CAS databases. Contaminants like unreacted benzoic acid (δ 12–13 ppm in ¹H NMR for -COOH) should be ruled out .

Basic: What analytical techniques are critical for characterizing 4-Piperidin-1-ylmethyl-benzoyl chloride?

Methodological Answer:

- FT-IR : Confirm the acyl chloride group (C=O stretch at ~1770 cm⁻¹) and absence of -OH (3300–2500 cm⁻¹ for carboxylic acid impurities) .

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.5–8.0 ppm, integration for substituent position).

- Piperidine methylene (δ 2.4–3.0 ppm) and N-CH₂-Ar (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. For example, a molecular ion at m/z 237.7 (C₁₃H₁₆ClNO⁺) .

Advanced: How does the reactivity of 4-Piperidin-1-ylmethyl-benzoyl chloride compare to its brominated analogs in nucleophilic acyl substitution?

Methodological Answer:

The piperidine substituent enhances nucleophilicity at the carbonyl carbon compared to brominated analogs (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride). Key differences:

- Electron-Donating Effects : The piperidine’s nitrogen donates electron density via resonance, reducing electrophilicity. This slows reactions with weak nucleophiles (e.g., amines) but improves stability in polar aprotic solvents .

- Steric Hindrance : The -CH₂-piperidine group increases steric bulk, reducing reactivity with bulky nucleophiles (e.g., tert-butanol) compared to smaller analogs like 4-(4-chlorobenzyl)piperidine .

- Kinetic Studies : Use pseudo-first-order conditions with aniline to compare rate constants (k). Expected k values: 4-Piperidin-1-ylmethyl-benzoyl chloride < brominated analogs .

Basic: What safety protocols are essential when handling 4-Piperidin-1-ylmethyl-benzoyl chloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility and potential HCl release .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

- First Aid : For skin contact, rinse with water for 15 min. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced: How can computational modeling guide the design of 4-Piperidin-1-ylmethyl-benzoyl chloride derivatives for targeted protein degradation?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to E3 ubiquitin ligases (e.g., cereblon). The piperidine moiety may occupy hydrophobic pockets, while the acyl chloride reacts with lysine residues .

- MD Simulations : Simulate stability in aqueous vs. lipid environments. The logP (~2.5) suggests moderate membrane permeability, which can be optimized by substituting the benzoyl ring with polar groups .

- SAR Analysis : Compare with analogs like 2-(Piperidin-1-yl)benzoic acid hydrochloride (CAS 939964-55-3) to identify critical substituents for proteolysis-targeting chimera (PROTAC) activity .

Basic: What are the common by-products in the synthesis of 4-Piperidin-1-ylmethyl-benzoyl chloride, and how are they characterized?

Methodological Answer:

- By-Products :

- Mitigation : Use excess thionyl chloride (1.5 eq.) and reflux under inert gas (N₂/Ar) to minimize hydrolysis .

Advanced: What strategies resolve low yields in coupling reactions involving 4-Piperidin-1-ylmethyl-benzoyl chloride and sterically hindered amines?

Methodological Answer:

- Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent Optimization : Use DMF or DMSO to stabilize transition states via polar aprotic effects .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) to improve yields by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.